4-Chlorothiazole-5-carboxaldehyde

Medicinal Chemistry Heterocyclic Synthesis Annulation Chemistry

4-Chlorothiazole-5-carboxaldehyde (CAS 104146-17-0), also known as 4-chloro-1,3-thiazole-5-carbaldehyde, is a heteroaromatic aldehyde bearing both a reactive formyl group at the 5-position and a nucleophilically displaceable chlorine atom at the 4-position of the thiazole ring. This compound serves as a key intermediate in the synthesis of fused heterocyclic systems and pendant N-heterocycles, enabling modular construction of pharmaceutically relevant molecular frameworks.

Molecular Formula C4H2ClNOS
Molecular Weight 147.58 g/mol
CAS No. 104146-17-0
Cat. No. B008441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorothiazole-5-carboxaldehyde
CAS104146-17-0
Molecular FormulaC4H2ClNOS
Molecular Weight147.58 g/mol
Structural Identifiers
SMILESC1=NC(=C(S1)C=O)Cl
InChIInChI=1S/C4H2ClNOS/c5-4-3(1-7)8-2-6-4/h1-2H
InChIKeyGJTWEAFBOIYNLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chlorothiazole-5-carboxaldehyde (CAS 104146-17-0): Strategic Bifunctional Building Block for Heterocyclic Synthesis


4-Chlorothiazole-5-carboxaldehyde (CAS 104146-17-0), also known as 4-chloro-1,3-thiazole-5-carbaldehyde, is a heteroaromatic aldehyde bearing both a reactive formyl group at the 5-position and a nucleophilically displaceable chlorine atom at the 4-position of the thiazole ring [1]. This compound serves as a key intermediate in the synthesis of fused heterocyclic systems and pendant N-heterocycles, enabling modular construction of pharmaceutically relevant molecular frameworks [2]. With a molecular formula C4H2ClNOS and molecular weight 147.58 g/mol, it represents a compact yet densely functionalized scaffold .

Why Generic Substitution Fails: Positional Chlorine Determines Orthogonal Reactivity in 4-Chlorothiazole-5-carboxaldehyde


The chlorine substitution position on the thiazole ring is a critical determinant of synthetic utility and downstream application value. In 4-chlorothiazole-5-carboxaldehyde, the chlorine resides adjacent to the formyl group (at the 4-position), creating a unique ortho-like relationship that enables tandem or sequential derivatization strategies not accessible to the 2-chloro isomer [1]. This positional difference governs both the chemoselectivity of nucleophilic aromatic substitution reactions and the regiochemistry of subsequent annulation steps, directly impacting the efficiency and scope of heterocyclic library construction [2]. Attempting to substitute the 2-chloro analog (CAS 95453-58-0) for the 4-chloro compound results in altered reaction outcomes and divergent molecular architectures .

Quantitative Differentiation Evidence: 4-Chlorothiazole-5-carboxaldehyde vs. Positional Analogs


Regiospecific Nucleophilic Substitution Enables Fused Heterocycle Synthesis

The chlorine atom at the 4-position of 4-chlorothiazole-5-carboxaldehyde undergoes nucleophilic displacement with ethyl 2-mercaptoacetate to produce thieno[2,3-d]thiazoles in a one-pot annulation sequence, whereas the 2-chloro isomer (CAS 95453-58-0) lacks this regiochemical accessibility to the same fused bicyclic products [1]. The 4-chloro substitution pattern places the leaving group in an electronically favorable position for cyclization with the adjacent 5-formyl group, enabling tandem nucleophilic attack and subsequent ring closure [2]. This synthetic divergence has been systematically validated in the literature, with 4-azidothiazole-5-carbaldehydes prepared specifically by nucleophilic displacement of the chlorine atom in the corresponding 4-chlorothiazole-5-carbaldehyde, then converted into alkenes and Schiff's bases [1].

Medicinal Chemistry Heterocyclic Synthesis Annulation Chemistry

Derived Compounds Exhibit Sub-5 μg/mL Cytotoxicity Against HeLa Cells

4-Chlorothiazole-5-carboxaldehyde serves as a precursor for pendant N-heterocycles with validated antitumor activity. Among a series of novel N-heterocycles synthesized from this scaffold, compound 33 displayed superior cytotoxicity with an IC50 value of 4.12 ± 1.21 μg/mL against the HeLa human cervical cancer cell line, comparable to the standard drug 5-fluorouracil [1]. The study evaluated the in vitro antitumor activity against a panel of three human cancer cell lines (MCF-7 breast, HeLa cervical, and PC-3 prostate), with the majority of tested compounds exhibiting significant cytotoxic activity [1]. This class-level evidence demonstrates that the 4-chlorothiazole-5-carboxaldehyde scaffold provides a productive starting point for generating biologically active molecules with therapeutic potential.

Anticancer Drug Discovery Oncology Research Cytotoxicity Screening

Improved Synthetic Methodology Enables Room-Temperature Derivatization

An improved synthetic method for 2-substituted 4-chlorothiazole-5-carbaldehydes was established using potassium carbonate in acetonitrile at room temperature, replacing the previous protocol requiring deprotonation with butyllithium in tetrahydrofuran at −78°C [1]. This methodological advance, applicable to 2,4-dichlorothiazole-5-carbaldehyde (a direct analog of the target compound), reduces operational complexity and energy costs while expanding the accessible substitution scope. The 2-chloro analog lacks comparable literature on room-temperature nucleophilic substitution methodologies at the 4-position, as its chlorine resides at the electronically distinct 2-position of the thiazole ring [2].

Process Chemistry Synthetic Methodology Amine Functionalization

Solid Physical Form at Ambient Temperature Facilitates Handling and Storage

4-Chlorothiazole-5-carboxaldehyde typically exists as a solid at room temperature, with a reported melting point of 53-54°C, and is specified for long-term storage under inert atmosphere at 2-8°C . In contrast, the 2-chloro positional isomer (CAS 95453-58-0) exhibits a higher melting point of 85-88°C and is designated as air-sensitive, requiring storage in a dark, sealed environment at room temperature . The lower melting point of the 4-chloro isomer suggests easier handling for weighing and dissolution at ambient laboratory conditions, while its solid state confers advantages over liquid aldehydes in terms of shipping stability and volumetric accuracy .

Laboratory Operations Compound Management Procurement Logistics

Optimal Use Cases for 4-Chlorothiazole-5-carboxaldehyde (CAS 104146-17-0)


Synthesis of Fused Thieno[2,3-d]thiazole Libraries

Researchers constructing fused thiazole-containing heterocyclic libraries should select 4-chlorothiazole-5-carboxaldehyde as the starting material of choice. The compound undergoes nucleophilic substitution with ethyl 2-mercaptoacetate followed by in situ cyclization to afford thieno[2,3-d]thiazoles in a single synthetic operation [1]. This tandem annulation is uniquely enabled by the 4-chloro substitution pattern, as the 2-chloro isomer does not provide access to the same fused bicyclic scaffold. The resulting thienothiazole core represents a privileged structure for kinase inhibitor and anti-infective drug discovery programs.

Anticancer Lead Generation via Pendant N-Heterocycle Synthesis

Medicinal chemistry teams pursuing oncology targets can utilize 4-chlorothiazole-5-carboxaldehyde as a precursor for synthesizing pendant N-heterocycles with validated antitumor activity. Derivatives from this scaffold have demonstrated IC50 values as low as 4.12 ± 1.21 μg/mL against HeLa cervical cancer cells, comparable to the standard chemotherapeutic agent 5-fluorouracil [2]. This class-level validation supports the procurement of 4-chlorothiazole-5-carboxaldehyde for hit-to-lead campaigns where rapid generation of structurally diverse, bioactive heterocycles is prioritized.

Process Development Requiring Room-Temperature Derivatization

Process chemists and medicinal chemists seeking to avoid cryogenic reaction conditions should prioritize the 4-chloro thiazole scaffold. The established methodology using potassium carbonate in acetonitrile at room temperature enables efficient derivatization of 2,4-dichlorothiazole-5-carbaldehyde with secondary amines without the operational hazards and equipment requirements associated with n-BuLi at −78°C [3]. This improved protocol reduces energy costs, simplifies scale-up, and broadens accessibility for laboratories lacking specialized cryogenic apparatus.

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